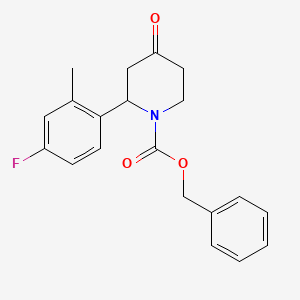

苄基2-(4-氟-2-甲基苯基)-4-氧代哌啶-1-羧酸酯

描述

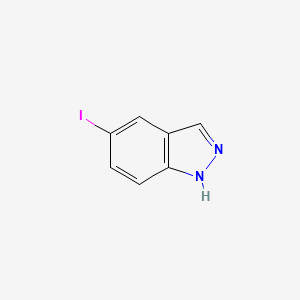

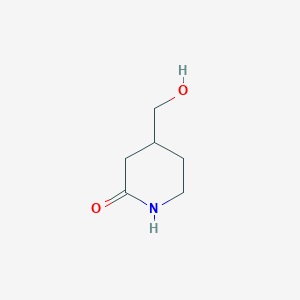

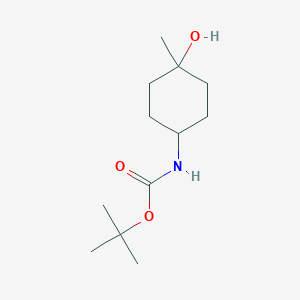

The compound of interest, Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate, is a chemical entity that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

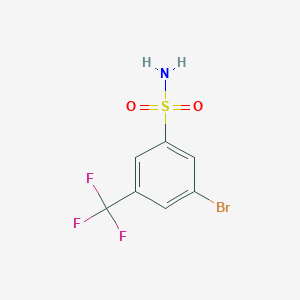

The synthesis of related compounds involves multi-step reactions that include esterification, cyclization, and alkylation. For instance, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the production of an antihypertensive agent, involves a six-step process with an overall yield of 27% . Similarly, the synthesis of 1,4-benzodiazepine derivatives from a one-pot reaction of methyl 1-arylaziridine-2-carboxylates with N-[2-bromomethyl(aryl)]trifluoroacetamides indicates the potential for creating complex structures through strategic reaction pathways . These methods could potentially be adapted for the synthesis of Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate.

Molecular Structure Analysis

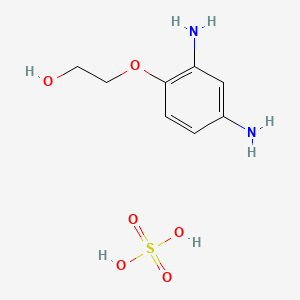

The molecular structure of related compounds has been determined using various spectroscopic techniques such as NMR, IR, and MS, as well as X-ray crystallography . For example, the crystal structure of a benzimidazole derivative was elucidated to confirm its structure . These techniques are crucial for verifying the structure of synthesized compounds, including the one of interest.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds show a high degree of regioselectivity and the ability to introduce various functional groups. The tandem N-alkylation-ring opening-cyclization reactions and the direct ortho C-H methylation and fluorination using transient directing groups demonstrate the sophisticated chemical manipulations possible with these compounds. These reactions could be relevant when considering the chemical reactivity of Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often characterized by their spectroscopic data, which provide insights into the electronic and structural features of the molecules. The IR and NMR spectra reported for intermediates and final products are essential for understanding the physical and chemical behavior of these compounds. Such data would be necessary to fully characterize Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate.

科学研究应用

合成和化学性质

- 苄基2-(4-氟-2-甲基苯基)-4-氧代哌啶-1-羧酸酯参与了各种生物活性化合物的合成。它被用作合成新型蛋白酪氨酸激酶Jak3抑制剂的中间体,如在tert-丁基-4-甲基-3-氧代哌啶-1-羧酸酯的高效合成中所示(Chen Xin-zhi, 2011)。

- 该化合物已被用于对映选择性苄基化研究,特别是在产生手性3-苄基哌啶骨架用于潜在生物应用(Yaomin Wang, Shuai Zhao, Qi‐Yan Xue, Xin Chen, 2018)。

晶体学和结构分析

- 对相关化合物的晶体学研究,如tert-丁基-4-氨基甲酰基-3-甲氧基亚胺-4-甲基哌啶-1-羧酸酯,提供了关于类似化合物的分子结构和潜在相互作用的见解。这些研究揭示了分子如何通过分子间氢键相互连接形成复杂网络,这对于理解它们的化学行为至关重要(Juxian Wang, Mingliang Liu, Jue Cao, Yucheng Wang, 2008)。

在抗肿瘤药物中的应用

- 苄基2-(4-氟-2-甲基苯基)-4-氧代哌啶-1-羧酸酯衍生物已在抗肿瘤药物的合成中得到探索。该化合物的衍生物被用于在敏感肿瘤细胞中生成DNA加合物,表明其在癌症治疗中的潜力(C. Leong, M. Gaskell, E. Martin, R. Heydon, P. Farmer, M. Bibby, P. Cooper, J. Double, T. Bradshaw, M. Stevens, 2003)。

在新型合成途径中的作用

- 该化合物还在新型合成途径中发挥着重要作用,如4-氟吡啶的开发,表明其在有机合成中的多功能性以及对各种药理活性化合物的贡献潜力(U. Wittmann, Frank Tranel, R. Fröhlich, G. Haufe, 2006)。

安全和危害

属性

IUPAC Name |

benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3/c1-14-11-16(21)7-8-18(14)19-12-17(23)9-10-22(19)20(24)25-13-15-5-3-2-4-6-15/h2-8,11,19H,9-10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDYUSCAHHHPNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C2CC(=O)CCN2C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(4-fluoro-2-methylphenyl)-4-oxopiperidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)

![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)